molecular formula C17H18ClN3 B1674762 Lergotrile CAS No. 36945-03-6

Lergotrile

カタログ番号: B1674762
CAS番号: 36945-03-6
分子量: 299.8 g/mol
InChIキー: JKAHWGPTNVUTNB-IXPVHAAZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

レルゴトリルの合成は、エルゴリン骨格の形成から始まるいくつかの段階を伴います。主なステップには以下が含まれます。

化学反応の分析

レルゴトリルは、以下を含むさまざまな化学反応を起こします。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。生成される主な生成物は、反応条件と使用される試薬によって異なります。

科学研究への応用

科学的研究の応用

Medical Applications

1. Treatment of Parkinson's Disease
Lergotrile has been studied extensively for its effectiveness in managing Parkinson's disease. It acts as an adjunct therapy to levodopa, enhancing its antiparkinsonian effects. Clinical trials have demonstrated that this compound can significantly reduce symptoms such as rigidity, tremor, and bradykinesia in patients who have not responded adequately to standard treatments. For instance:

  • In a study involving 53 patients with advanced Parkinson's disease, those who received this compound showed significant improvements in motor function without a corresponding increase in involuntary movements. The mean daily dose was approximately 49 mg, allowing for a reduction in levodopa dosage by about 10% .
  • Another study reported that this compound effectively alleviated "on-off" phenomena associated with levodopa therapy, although side effects like hepatotoxicity were noted in some patients .

2. Prolactin Secretion Disorders
this compound is also utilized to manage conditions related to abnormal prolactin levels. Its dopaminergic activity inhibits prolactin secretion from the pituitary gland, making it useful in treating hyperprolactinemia:

  • Research indicated that this compound administration led to a significant suppression of prolactin levels in patients undergoing treatment for Parkinson's disease. This effect was maintained over time, demonstrating its potential for long-term management of prolactin-related disorders .

Biological Research Applications

1. Dopamine Receptor Studies
this compound serves as a valuable tool in biological research aimed at understanding dopamine receptor functions:

  • Studies have shown that this compound can mimic dopamine's effects on receptor activation, providing insights into the mechanisms underlying dopamine-related pathologies .

2. Hormonal Regulation Research
Research involving this compound has contributed to understanding hormonal regulation mechanisms, particularly concerning growth hormone and prolactin dynamics during dopamine agonist therapy .

Chemical Research Applications

1. Model for Ergot Derivatives
In chemistry, this compound is used as a model compound for studying the behavior of ergot derivatives:

  • Its unique chemical structure allows researchers to explore interactions with biological systems and assess the pharmacological properties of related compounds.

Case Study 1: Efficacy in Advanced Parkinson's Disease

A clinical trial involving 20 patients demonstrated that adding this compound to existing levodopa therapy resulted in significant improvements across various motor symptoms (P < 0.01). However, adverse effects such as mental changes and orthostatic hypotension were noted in some participants .

Case Study 2: Prolactin Suppression

In another study focusing on hormonal regulation, patients treated with this compound exhibited normalized prolactin levels after two weeks of therapy. This highlights the compound's utility in managing endocrine disorders linked to dopamine dysregulation .

作用機序

レルゴトリルは、ドーパミン受容体アゴニストとして作用することで効果を発揮します。ドーパミン受容体に結合し、ドーパミンの作用を模倣して受容体を活性化します。 これにより、プロラクチン分泌の阻害を含むさまざまな下流効果がもたらされます .

類似化合物の比較

レルゴトリルは、ブロモクリプチンやペルゴリドなどの他のエルゴリン誘導体と類似しています。 アセトニトリル基の存在によって、その構造は独特です。 この構造上の違いは、その独特の薬理学的プロファイルに寄与しています .

類似化合物

類似化合物との比較

Lergotrile is similar to other ergoline derivatives, such as bromocriptine and pergolide. it is unique in its specific structure and the presence of the acetonitrile group. This structural difference contributes to its distinct pharmacological profile .

Similar Compounds

生物活性

Lergotrile, an ergot alkaloid derivative, has been extensively studied for its biological activity, particularly in the context of treating Parkinson's disease (PD). This article reviews its pharmacological effects, mechanisms of action, clinical efficacy, and associated adverse effects based on diverse research studies.

This compound primarily acts as a dopamine agonist , stimulating dopamine receptors in the brain. It is believed to have a higher affinity for the agonist site compared to other ergot derivatives like bromocriptine. The drug's mechanism involves both DA1 and DA2 receptor activation , leading to various physiological responses, including antihypertensive effects and modulation of motor control.

  • Antihypertensive Effects : this compound has been shown to lower arterial pressure through dopamine receptor stimulation, which can reduce norepinephrine release and induce smooth muscle relaxation .

Clinical Efficacy in Parkinson's Disease

This compound has demonstrated significant antiparkinsonian activity in several clinical studies. Below is a summary of key findings:

StudySample SizeDosageMain Findings
13 patientsUp to 12 mg/dayDose-dependent reduction in tremors; overall improvement in 5 patients.
53 patientsMean 49 mg/daySignificant decreases in rigidity, tremor, bradykinesia; reduction in levodopa dose by 10%.
20 patientsMean 52 mg/daySignificant reductions in rigidity and bradykinesia; increased mental changes and orthostatic hypotension.

Detailed Findings

  • Tremor Reduction : In a study involving monkeys and human patients, this compound effectively reduced tremors associated with Parkinson's disease. Patients reported improvements primarily in tremor intensity, with statistical significance noted in several trials .
  • Rigidity and Bradykinesia : Higher doses (up to 20 mg/day) led to further improvements in rigidity and bradykinesia, although tremor improvement remained the most significant outcome .
  • Combination Therapy : this compound was often used alongside levodopa/carbidopa therapy, allowing for a reduction in levodopa dosage without compromising efficacy. This combination was particularly beneficial for patients experiencing "on-off" fluctuations .

Adverse Effects

Despite its efficacy, this compound is associated with several adverse effects that limit its use:

  • Hepatotoxicity : A notable concern was the incidence of hepatotoxicity observed in some patients, leading to discontinuation of treatment .
  • Mental Changes : Patients reported increased mental alterations and orthostatic hypotension when treated with this compound, necessitating careful monitoring .
  • Gastrointestinal Issues : Nausea and vomiting were also common side effects that affected patient compliance .

Case Studies

Several case studies highlight the variability in patient responses to this compound:

  • A patient cohort reported significant improvements in motor symptoms but experienced severe hypotension at higher doses.
  • Another study noted that while some patients improved significantly with this compound addition to their regimen, others faced debilitating side effects that led to treatment cessation.

特性

CAS番号

36945-03-6

分子式

C17H18ClN3

分子量

299.8 g/mol

IUPAC名

2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile

InChI

InChI=1S/C17H18ClN3/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14/h2-4,10,12,15,20H,5,7-9H2,1H3/t10-,12-,15-/m1/s1

InChIキー

JKAHWGPTNVUTNB-IXPVHAAZSA-N

SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N

異性体SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N

正規SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Lergotrile;  79907;  LY 79907;  LY-79907;  LY79907; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lergotrile
Reactant of Route 2
Reactant of Route 2
Lergotrile
Reactant of Route 3
Lergotrile
Reactant of Route 4
Reactant of Route 4
Lergotrile
Reactant of Route 5
Lergotrile
Reactant of Route 6
Lergotrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。